

# In-depth Technical Guide: **tert-Butyl (10-aminodecyl)carbamate**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	<i>tert-Butyl (10-aminodecyl)carbamate</i>
Cat. No.:	B2551193

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CAS Number: 216961-61-4

Synonyms: 1-Boc-1,10-diaminodecane, N-Boc-1,10-diaminodecane

This technical guide provides a comprehensive overview of **tert-butyl (10-aminodecyl)carbamate**, a bifunctional linker crucial in the field of targeted protein degradation. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

## Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **tert-butyl (10-aminodecyl)carbamate**.

Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	216961-61-4	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula	C <sub>15</sub> H <sub>32</sub> N <sub>2</sub> O <sub>2</sub>	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight	272.43 g/mol	--INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance	Solid-Liquid Mixture	--INVALID-LINK--
Boiling Point	380.4 ± 15.0 °C at 760 mmHg	--INVALID-LINK--
Melting Point	Not available	
Solubility	To be determined	--INVALID-LINK--[2]
Storage Conditions	Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. Store in a dry, dark place.	--INVALID-LINK--[2]

Table 2: Spectroscopic Data

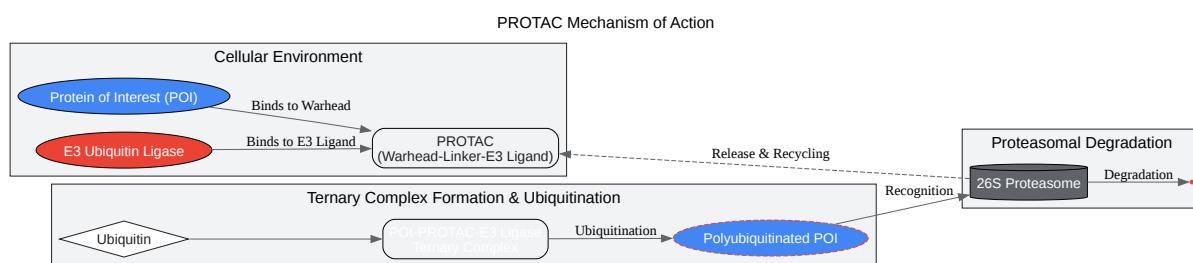
Spectrum Type	Data	Source/Reference
<sup>1</sup> H NMR	A spectrum is available for viewing on the BroadPharm website, but the specific data is not publicly transcribed.	--INVALID-LINK--[1]
<sup>13</sup> C NMR	Not publicly available.	
Mass Spectrometry	Exact Mass: 272.2464	--INVALID-LINK--[2]
Infrared (IR)	Not publicly available.	

## Role in Targeted Protein Degradation

**tert-Butyl (10-aminodecyl)carbamate** is a linear, aliphatic linker primarily employed in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4]

The structure of this linker is advantageous for PROTAC design:

- **Bifunctionality:** It possesses two reactive sites: a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other.
- **Orthogonal Reactivity:** The free primary amine can be readily coupled to a carboxylic acid on a POI-binding ligand or an E3 ligase-binding ligand through standard amide bond formation. The Boc-protected amine is stable to these conditions and can be deprotected later under mild acidic conditions to reveal a new primary amine for subsequent conjugation.[2][3]
- **Flexibility and Length:** The 10-carbon alkyl chain provides a flexible spacer to correctly orient the POI and E3 ligase for efficient formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination.



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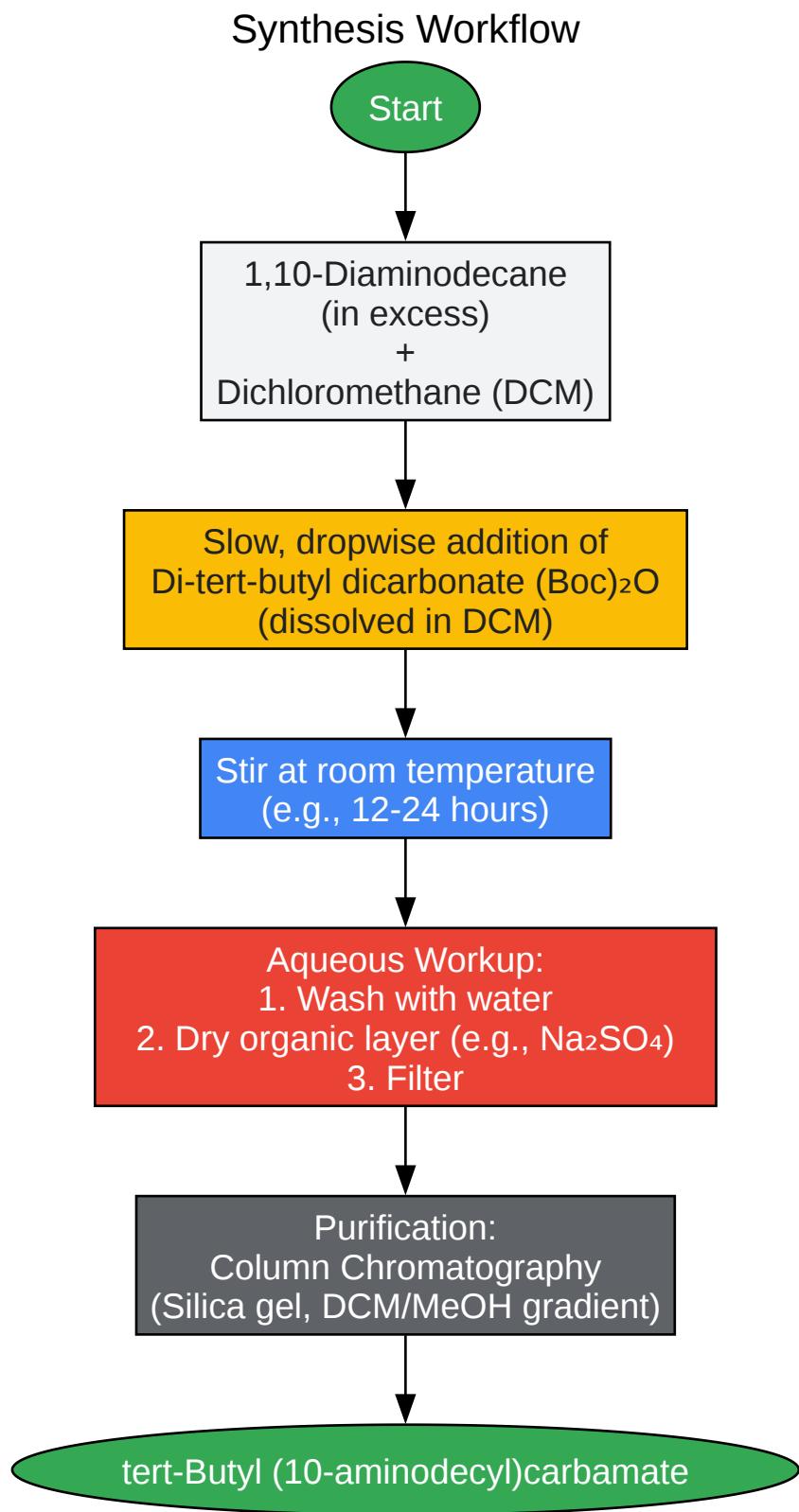
Caption: PROTAC signaling pathway leading to targeted protein degradation.

## Experimental Protocols

While a specific, published synthesis protocol for **tert-butyl (10-aminodecyl)carbamate** is not readily available, a reliable method can be derived from general procedures for the selective mono-Boc protection of symmetrical diamines. Similarly, its application in PROTAC synthesis follows standard amide coupling protocols.

### Synthesis of **tert-Butyl (10-aminodecyl)carbamate**

This protocol is adapted from a general method for the mono-Boc protection of diamines using di-*tert*-butyl dicarbonate. The key to selectivity is the slow addition of the Boc-anhydride to a large excess of the diamine.



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Caption: Workflow for the synthesis of **tert-Butyl (10-aminodecyl)carbamate**.

**Materials:**

- 1,10-Diaminodecane
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., DCM, Methanol)

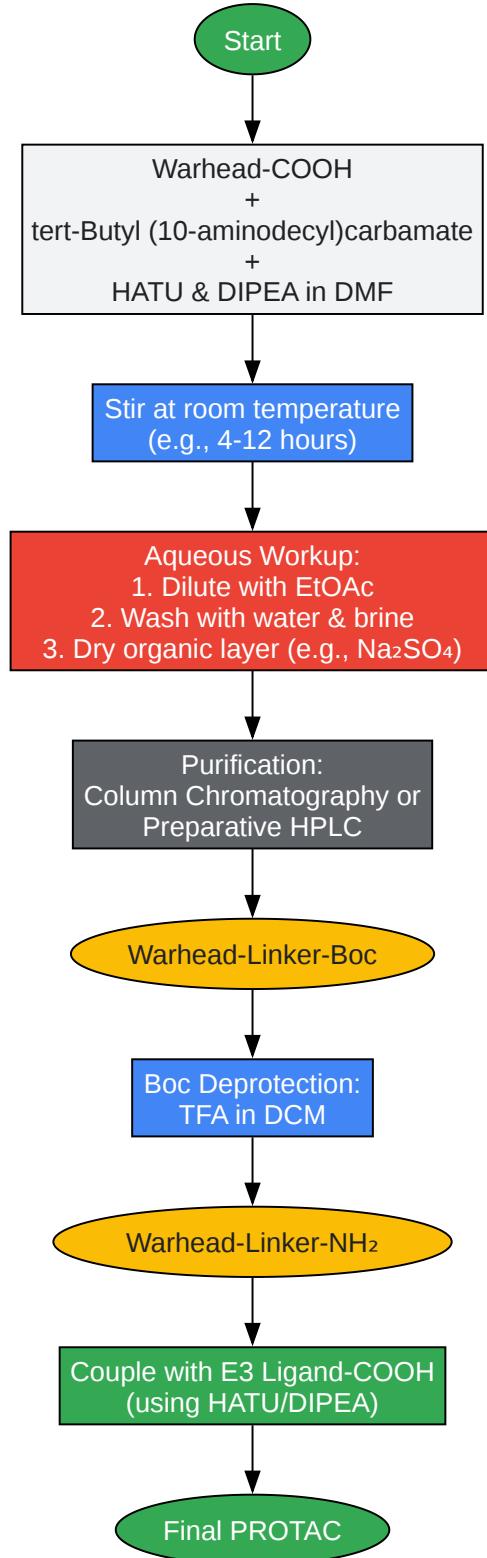
**Procedure:**

- In a round-bottom flask, dissolve 1,10-diaminodecane (5-10 equivalents) in anhydrous DCM.
- In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in anhydrous DCM.
- Slowly add the (Boc)<sub>2</sub>O solution dropwise to the stirred solution of 1,10-diaminodecane at room temperature over several hours.
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel and wash with deionized water (3x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to elute the desired mono-protected product.

## Application in PROTAC Synthesis: Amide Bond Formation

This protocol describes a general method for coupling the free amine of **tert-butyl (10-aminodecyl)carbamate** to a carboxylic acid on a POI-binding ligand ("Warhead-COOH") using a standard peptide coupling reagent like HATU.

## PROTAC Conjugation Workflow

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Caption: A representative workflow for the synthesis of a PROTAC.

## Materials:

- "Warhead" molecule with a carboxylic acid (Warhead-COOH)
- **tert-Butyl (10-aminodecyl)carbamate**
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Brine solution

## Procedure - Step 1: Coupling to Warhead

- Dissolve Warhead-COOH (1 equivalent), HATU (1.2 equivalents), and DIPEA (3 equivalents) in anhydrous DMF.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add a solution of **tert-butyl (10-aminodecyl)carbamate** (1.1 equivalents) in anhydrous DMF to the reaction mixture.
- Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
- Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the resulting "Warhead-Linker-Boc" intermediate by flash chromatography or preparative HPLC.

### Procedure - Step 2: Boc Deprotection and Final Coupling

- Dissolve the purified "Warhead-Linker-Boc" in DCM.
- Add an excess of TFA (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
- Remove the solvent and excess TFA under reduced pressure to yield the "Warhead-Linker-NH<sub>2</sub>" intermediate.
- This intermediate can then be coupled to an E3 ligase ligand containing a carboxylic acid using the same HATU/DIPEA coupling protocol described in Step 1 to yield the final PROTAC.

## Safety and Handling

**tert-Butyl (10-aminodecyl)carbamate** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a summary of the available technical information for **tert-butyl (10-aminodecyl)carbamate**. Researchers should consult the primary literature for more specific applications and detailed characterization data.

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## References

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- To cite this document: BenchChem. [In-depth Technical Guide: tert-Butyl (10-aminodecyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2551193#tert-butyl-10-aminodecyl-carbamate-cas-number-216961-61-4>

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